molecular formula C22H19F6N3O2 B15292076 1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea

1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea

Cat. No.: B15292076
M. Wt: 471.4 g/mol
InChI Key: PAFJUCOAUUKTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea is a complex organic compound characterized by the presence of cyano, trifluoromethyl, phenyl, phenoxy, and cyclohexyl groups

Preparation Methods

The synthesis of 1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the trifluoromethyl phenyl and phenoxy cyclohexyl intermediates, followed by their coupling to form the final urea derivative. Reaction conditions may include the use of solvents such as dichloromethane, catalysts like palladium, and reagents such as isocyanates and amines .

Chemical Reactions Analysis

1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of cyano and other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their function. The phenyl and phenoxy groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19F6N3O2

Molecular Weight

471.4 g/mol

IUPAC Name

1-[3-cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea

InChI

InChI=1S/C22H19F6N3O2/c23-21(24,25)14-1-5-18(6-2-14)33-19-7-3-16(4-8-19)30-20(32)31-17-10-13(12-29)9-15(11-17)22(26,27)28/h1-2,5-6,9-11,16,19H,3-4,7-8H2,(H2,30,31,32)

InChI Key

PAFJUCOAUUKTIT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C#N)OC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.